molecular formula C20H22N4O4S2 B276180 N-({[3-isopropyl-6-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea

N-({[3-isopropyl-6-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea

カタログ番号 B276180
分子量: 446.5 g/mol
InChIキー: KVKMRUSXGITVHW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-({[3-isopropyl-6-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells.

作用機序

BTK is a key regulator of B-cell receptor signaling, which plays a critical role in the development and progression of many types of cancer. N-({[3-isopropyl-6-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea binds to the active site of BTK and inhibits its activity, leading to the suppression of downstream signaling pathways that promote cancer cell survival and proliferation. This results in the induction of apoptosis (programmed cell death) and inhibition of tumor growth.
Biochemical and physiological effects:
N-({[3-isopropyl-6-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea has been shown to have potent anti-tumor activity in preclinical models of cancer, with minimal toxicity to normal cells. It has also been shown to enhance the activity of other anti-cancer therapies, such as chemotherapy and immunotherapy. Additionally, N-({[3-isopropyl-6-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea has been shown to inhibit the production of inflammatory cytokines, which play a role in the development of certain types of cancer.

実験室実験の利点と制限

One of the advantages of N-({[3-isopropyl-6-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea is its potency and selectivity for BTK, which makes it a valuable tool for studying the role of B-cell receptor signaling in cancer. However, its complex synthesis process and limited solubility in aqueous solutions can pose challenges for experimental design and interpretation of results.

将来の方向性

There are several future directions for the development and application of N-({[3-isopropyl-6-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea. One area of focus is the identification of biomarkers that can predict response to N-({[3-isopropyl-6-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea treatment, which can help to personalize therapy and improve patient outcomes. Another area of interest is the combination of N-({[3-isopropyl-6-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea with other targeted therapies or immunotherapies, which can enhance its anti-tumor activity and overcome resistance mechanisms. Finally, the development of more efficient and scalable synthesis methods for N-({[3-isopropyl-6-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea can facilitate its translation into clinical practice.

合成法

The synthesis of N-({[3-isopropyl-6-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea involves several steps, including the preparation of the key intermediate 3-isopropyl-6-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-thiol, followed by the reaction with N-methyl-N-(thiophen-2-yl)formamide to form the final product. The synthesis process is complex and requires careful optimization to achieve high yields and purity.

科学的研究の応用

N-({[3-isopropyl-6-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. It has shown promising results in inhibiting the growth and survival of cancer cells, both as a single agent and in combination with other therapies. Several clinical trials are currently underway to evaluate the safety and efficacy of N-({[3-isopropyl-6-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea in patients with various types of cancer.

特性

分子式

C20H22N4O4S2

分子量

446.5 g/mol

IUPAC名

2-[6-(4-methoxyphenyl)-4-oxo-3-propan-2-ylthieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(methylcarbamoyl)acetamide

InChI

InChI=1S/C20H22N4O4S2/c1-11(2)24-18(26)17-14(22-20(24)29-10-16(25)23-19(27)21-3)9-15(30-17)12-5-7-13(28-4)8-6-12/h5-9,11H,10H2,1-4H3,(H2,21,23,25,27)

InChIキー

KVKMRUSXGITVHW-UHFFFAOYSA-N

SMILES

CC(C)N1C(=O)C2=C(C=C(S2)C3=CC=C(C=C3)OC)N=C1SCC(=O)NC(=O)NC

正規SMILES

CC(C)N1C(=O)C2=C(C=C(S2)C3=CC=C(C=C3)OC)N=C1SCC(=O)NC(=O)NC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。